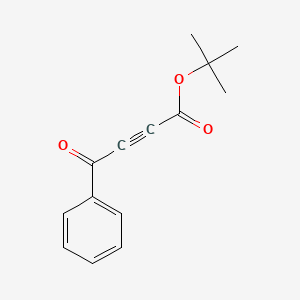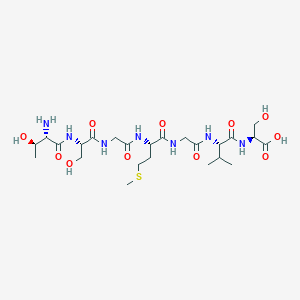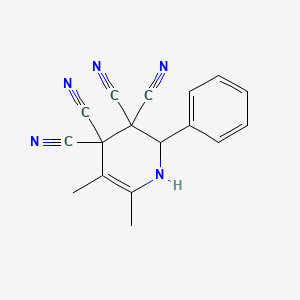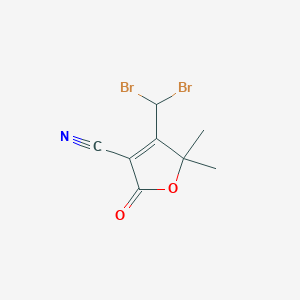
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is an organic compound with a complex structure that includes bromine, carbon, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves the bromination of precursor compounds. One common method involves the reaction of a 4-methyl-biphenyl derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction conditions include maintaining a two-phase medium and using specific brominating agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced chromatographic techniques, such as LC-ESI/MS/MS, can help in the determination and removal of potential genotoxic impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dibromomethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of imines, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential genotoxic effects and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile involves its interaction with molecular targets through its dibromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological pathways. The compound’s genotoxic potential is of particular interest, as it may interact with DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-dibromomethyl-benzonitrile: Similar in structure but with different substituents on the benzene ring.
4-Dibromomethyl-4-methyl-2,5-cyclohexadienone: Another dibromomethyl-substituted compound with distinct reactivity and applications.
Uniqueness
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is unique due to its specific structural features, including the presence of both a dibromomethyl group and a nitrile group
Properties
CAS No. |
138473-50-4 |
|---|---|
Molecular Formula |
C8H7Br2NO2 |
Molecular Weight |
308.95 g/mol |
IUPAC Name |
4-(dibromomethyl)-5,5-dimethyl-2-oxofuran-3-carbonitrile |
InChI |
InChI=1S/C8H7Br2NO2/c1-8(2)5(6(9)10)4(3-11)7(12)13-8/h6H,1-2H3 |
InChI Key |
CUCOSMQVBAOCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C#N)C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


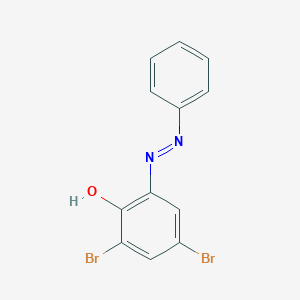

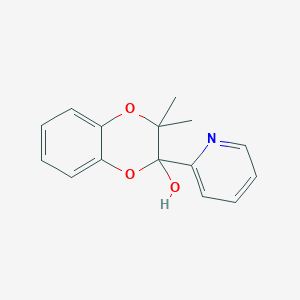
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)


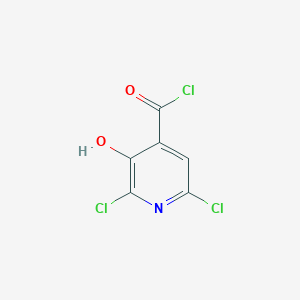
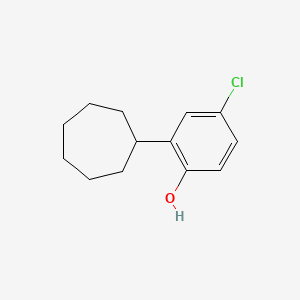
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
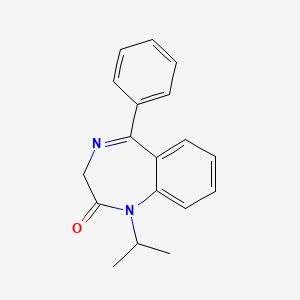
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
